molecular formula C29H20ClN3O B10886164 (2E)-N-(3-chlorophenyl)-2-cyano-3-[1-(naphthalen-1-ylmethyl)-1H-indol-3-yl]prop-2-enamide

(2E)-N-(3-chlorophenyl)-2-cyano-3-[1-(naphthalen-1-ylmethyl)-1H-indol-3-yl]prop-2-enamide

Cat. No.: B10886164
M. Wt: 461.9 g/mol
InChI Key: NIUTWAJTGAYDPL-PXLXIMEGSA-N
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Description

(E)-N~1~-(3-CHLOROPHENYL)-2-CYANO-3-[1-(1-NAPHTHYLMETHYL)-1H-INDOL-3-YL]-2-PROPENAMIDE is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a combination of aromatic rings, a cyano group, and an indole moiety, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N~1~-(3-CHLOROPHENYL)-2-CYANO-3-[1-(1-NAPHTHYLMETHYL)-1H-INDOL-3-YL]-2-PROPENAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indole Derivative: Starting with 1-(1-naphthylmethyl)-1H-indole, the indole derivative is synthesized through a series of reactions involving halogenation and subsequent substitution reactions.

    Coupling Reaction: The indole derivative is then coupled with 3-chlorobenzaldehyde in the presence of a base to form the corresponding chalcone intermediate.

    Cyanation: The chalcone intermediate undergoes cyanation using a suitable cyanating agent such as sodium cyanide or potassium cyanide under controlled conditions to introduce the cyano group.

    Amidation: Finally, the cyanochalcone is reacted with an amine to form the desired (E)-N~1~-(3-CHLOROPHENYL)-2-CYANO-3-[1-(1-NAPHTHYLMETHYL)-1H-INDOL-3-YL]-2-PROPENAMIDE.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N~1~-(3-CHLOROPHENYL)-2-CYANO-3-[1-(1-NAPHTHYLMETHYL)-1H-INDOL-3-YL]-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the cyano group to an amine group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(E)-N~1~-(3-CHLOROPHENYL)-2-CYANO-3-[1-(1-NAPHTHYLMETHYL)-1H-INDOL-3-YL]-2-PROPENAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its complex structure and ability to interact with biological targets.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.

    Biological Studies: It is used in research to understand its interactions with various enzymes and receptors, contributing to the development of new drugs.

    Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-N~1~-(3-CHLOROPHENYL)-2-CYANO-3-[1-(1-NAPHTHYLMETHYL)-1H-INDOL-3-YL]-2-PROPENAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The cyano group and indole moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N~1~-(3-BROMOPHENYL)-2-CYANO-3-[1-(1-NAPHTHYLMETHYL)-1H-INDOL-3-YL]-2-PROPENAMIDE
  • (E)-N~1~-(3-FLUOROPHENYL)-2-CYANO-3-[1-(1-NAPHTHYLMETHYL)-1H-INDOL-3-YL]-2-PROPENAMIDE

Uniqueness

(E)-N~1~-(3-CHLOROPHENYL)-2-CYANO-3-[1-(1-NAPHTHYLMETHYL)-1H-INDOL-3-YL]-2-PROPENAMIDE is unique due to the presence of the 3-chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to its analogs with different substituents on the phenyl ring.

Properties

Molecular Formula

C29H20ClN3O

Molecular Weight

461.9 g/mol

IUPAC Name

(E)-N-(3-chlorophenyl)-2-cyano-3-[1-(naphthalen-1-ylmethyl)indol-3-yl]prop-2-enamide

InChI

InChI=1S/C29H20ClN3O/c30-24-10-6-11-25(16-24)32-29(34)22(17-31)15-23-19-33(28-14-4-3-13-27(23)28)18-21-9-5-8-20-7-1-2-12-26(20)21/h1-16,19H,18H2,(H,32,34)/b22-15+

InChI Key

NIUTWAJTGAYDPL-PXLXIMEGSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2CN3C=C(C4=CC=CC=C43)/C=C(\C#N)/C(=O)NC5=CC(=CC=C5)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CN3C=C(C4=CC=CC=C43)C=C(C#N)C(=O)NC5=CC(=CC=C5)Cl

Origin of Product

United States

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